4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole
Overview
Description
4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole (CMFMO) is a synthetic compound derived from the 2-furan-2-yl-5-methyloxazole family. It is an important intermediate in the synthesis of various compounds, and its properties and reactivity have been extensively studied. CMFMO has been found to have various applications in scientific research, including its use as a biochemical and physiological agent.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Bronchodilator Development : The synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a key building block in the development of 1,3-bis(4methyloxazol‐5-yl)xanthine, provides potential pathways for creating improved bronchodilators. This process involves a series of transformations including a reaction with 4methyloxazol-5-yl isocyanate and sodium hydroxide, highlighting the chemical versatility of oxazole derivatives in pharmaceutical applications (Ray & Ghosh, 1999).
Spectroscopic and Analytical Studies
- Photoelectron Spectroscopy : Isoxazoles and oxazoles, closely related to 4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole, have been analyzed using photoelectron spectroscopy. This technique, combined with a perturbation theoretic approach, aids in understanding the electron distribution in these molecules, which is crucial for their application in various scientific fields (Kobayashi et al., 1982).
Antibacterial and Antioxidant Properties
- Antibacterial and Antiurease Activity : The synthesis of compounds like ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives demonstrates the potential antibacterial, antiurease, and antioxidant properties of furan-2-yl-containing compounds. These characteristics are important for the development of new pharmaceutical agents (Sokmen et al., 2014).
Chemical Reactivity and Synthesis
- Chemical Reactivity and Synthesis : Exploring the reactivity of halomethyl oxazoles, like 2-(halomethyl)-4,5-diaryloxazoles, is crucial for synthetic chemistry applications. These compounds can be transformed into various derivatives, showcasing the potential of this compound in synthetic chemistry (Patil & Luzzio, 2016).
Luminescent Properties
- Spectral-Luminescent Properties : Derivatives of 2-(fur-2-yl)-5-phenyloxazole, which share structural similarities with this compound, have been synthesized and their spectral-luminescent properties have been studied. This research is significant for developing new organic luminophores, which have applications in various scientific and industrial fields (Patsenker & Lokshin, 1999).
properties
IUPAC Name |
4-(chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZMGBANZTXFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625043 | |
Record name | 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141399-54-4 | |
Record name | 4-(Chloromethyl)-2-(2-furanyl)-5-methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141399-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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